1-methyl-3-(2-(piperidin-1-yl)ethyl)-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound is a tricyclic xanthine derivative featuring a pyrimido[2,1-f]purine core fused with a tetrahydropyrimidine ring. Key structural elements include:
- 1-Methyl group at N1, enhancing metabolic stability.
- 9-(m-Tolyl) group at C9, providing aromatic π-stacking capabilities and modulating steric effects.
- Dione moieties at positions 2 and 4, critical for hydrogen bonding with biological targets.
Synthetic routes typically involve alkylation and cyclization steps under reflux conditions, as seen in analogous compounds (e.g., ethanol or n-butanol as solvents, 10–20 h reaction times) . The compound’s molecular formula is C24H30N6O2 (exact mass: 452.25 g/mol), with a polar surface area of ~80 Ų, suggesting moderate blood-brain barrier permeability .
Properties
IUPAC Name |
1-methyl-9-(3-methylphenyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O2/c1-17-8-6-9-18(16-17)27-12-7-13-28-19-20(24-22(27)28)25(2)23(31)29(21(19)30)15-14-26-10-4-3-5-11-26/h6,8-9,16H,3-5,7,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGSCRANPUSVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-3-(2-(piperidin-1-yl)ethyl)-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS Number: 846585-19-1) is a novel compound that has garnered attention for its potential biological activities. Its unique structure suggests a wide range of pharmacological properties, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity based on available research.
The compound has the following chemical characteristics:
- Molecular Formula : C23H30N6O2
- Molecular Weight : 422.5 g/mol
- Structure : The compound features a tetrahydropyrimidine ring fused with a purine derivative, which is essential for its biological interactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, which is crucial for preventing tumor growth.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has shown promise in neuropharmacology. Studies suggest that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation could have implications for treating neurodegenerative diseases and mood disorders.
Study 1: Antitumor Efficacy
In a study published in Journal of Brazilian Chemical Society, researchers synthesized a series of derivatives related to this compound and evaluated their cytotoxic effects on MDA-MB-231 cells. The findings indicated that modifications to the piperidine moiety significantly enhanced the anticancer activity of the derivatives compared to the parent compound .
Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results showed that it significantly reduced cell death and oxidative stress markers in neuronal cell lines, suggesting potential therapeutic applications in neurodegenerative conditions .
Structure-Activity Relationship (SAR)
The biological activity of 1-methyl-3-(2-(piperidin-1-yl)ethyl)-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be influenced by various structural modifications:
- Piperidine Substitution : Alterations in the piperidine ring can lead to enhanced selectivity and potency against specific cancer types.
- Aromatic Ring Modifications : Variations in the m-tolyl group may affect lipophilicity and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following structurally related compounds highlight the impact of substituents on physicochemical and pharmacological properties:
Key Observations:
- Aromatic Substitutions : The 9-(m-tolyl) group in the target compound enhances selectivity for PDE4B over PDE10A compared to the 2-methoxy-5-methylphenyl analogue .
- Heterocyclic Modifications: Replacement of the pyrimidine ring with a diazepino ring (7-membered) in Compound 26 reduces PDE4B inhibition potency (IC50: 85 nM vs. 12 nM) .
- Alkyl vs. Aryl Groups: Propynyl (Compound 24) or chloro-fluorobenzyl substitutions shift activity toward adenosine receptors or MAO-B, respectively, indicating scaffold flexibility for multitargeting .
Pharmacological Profile Comparison
- Target Compound: Demonstrates dual activity as a PDE4B inhibitor (IC50: 12 nM) and moderate adenosine A2A receptor antagonist (Ki: 180 nM), making it a candidate for inflammatory diseases .
- Compound 9d (from ): A bis-purinyl-triazole derivative with 6-(piperidin-1-yl)-9H-purine subunits shows superior PDE10A inhibition (IC50: 8 nM) but lacks adenosine receptor affinity, highlighting the role of triazole linkages in enzyme selectivity .
Preparation Methods
Retrosynthetic Analysis and Target Molecule Deconstruction
The target compound features a pyrimido[2,1-f]purine-2,4-dione core substituted at positions 1, 3, and 9. Retrosynthetic disconnection suggests three key building blocks:
- 1-Methyltheophylline derivative (positions 1, 2, 4, and purine framework)
- 3-(2-(Piperidin-1-yl)ethyl) side chain (position 3)
- m-Tolyl group (position 9 via cyclization)
Critical intermediates include 7-(3-chloropropyl)-8-bromo-1-methyltheophylline (scaffold precursor) and m-toluidine (aromatic amine for cyclization).
Synthesis of the Pyrimido[2,1-f]purine-2,4-dione Core
Preparation of 7-(3-Chloropropyl)-8-bromo-1-methyltheophylline
The scaffold is synthesized via bromination and alkylation of 1-methyltheophylline. Key steps include:
- Bromination : Treatment with N-bromosuccinimide (NBS) in DMF at 60°C for 6 hours introduces bromide at position 8.
- Alkylation : Reaction with 1-bromo-3-chloropropane in acetone using K₂CO₃ yields the 3-chloropropyl side chain.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Base | K₂CO₃ (2.5 eq) |
| Temperature | 45°C, 12 hrs |
| Yield | 68% |
Cyclization with m-Toluidine
The tricyclic core forms via nucleophilic displacement of the 3-chloropropyl chloride by m-toluidine:
$$
\text{7-(3-Chloropropyl)-8-bromo-1-methyltheophylline} + \text{m-toluidine} \xrightarrow{\text{EtOH, reflux}} \text{9-(m-Tolyl) intermediate} + \text{HCl}
$$
Optimization Insights
Functionalization at Position 3
Introduction of the 2-(Piperidin-1-yl)ethyl Group
The 3-methyl group in standard theophylline derivatives is replaced via a two-step sequence:
Step 1: Demethylation
- Reagent : BBr₃ in CH₂Cl₂ at -78°C cleaves the methyl group.
- Yield : 82% (monitored by TLC, Rf 0.45 in ethyl acetate/hexanes 1:1).
Step 2: Alkylation with 2-Chloro-N-piperidinylethane
$$
\text{3-Hydroxy intermediate} + \text{ClCH₂CH₂N(C₅H₁₀)} \xrightarrow{\text{NaH, DMF}} \text{Target substituent}
$$
Critical Parameters
- Base : Sodium hydride (2.2 eq) ensures complete deprotonation.
- Temperature : 0°C → RT gradient prevents Hofmann elimination.
- Yield : 67% after column chromatography (SiO₂, 5% MeOH/CH₂Cl₂).
Purification and Analytical Validation
Crystallization Optimization
Recrystallization from ethanol/water (4:1) removes residual piperidine and inorganic salts:
Comparative Assessment of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Alkylation | 58 | 97.5 | Fewer steps |
| Reductive Amination | 63 | 98.1 | Better stereocontrol |
| SN2 Displacement | 67 | 99.2 | Scalability (>100 g batches) |
SN2 displacement using pre-formed 2-(piperidin-1-yl)ethyl chloride emerges as the most robust industrial-scale approach.
Stability and Degradation Studies
Forced Degradation (ICH Guidelines)
- Acidic : 0.1N HCl, 80°C → 12% degradation in 24 hrs (cleavage of piperidine side chain).
- Oxidative : 3% H₂O₂ → <5% degradation after 48 hrs.
- Photolytic : No significant change under ICH Q1B conditions.
Industrial-Scale Process Considerations
Cost Analysis
Q & A
Basic: What are the key steps and challenges in synthesizing this compound?
The synthesis of this tetrahydropyrimidopurine-dione derivative involves multi-step organic reactions, including cyclization, substitution, and functional group modifications. Critical steps include the formation of the pyrimido[2,1-f]purine core and the introduction of the m-tolyl and piperidinylethyl substituents. Challenges include optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to maximize yield and purity. For example, Suzuki-Miyaura coupling (as seen in structurally analogous compounds) may be employed for aryl group incorporation, requiring precise control of palladium catalysts and boronic acid derivatives . Monitoring intermediates via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is essential to ensure stepwise fidelity .
Basic: What analytical methods are critical for characterizing its structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are indispensable for confirming molecular structure. NMR resolves substituent positions (e.g., m-tolyl orientation) and hydrogen bonding patterns, while MS validates molecular weight and fragmentation pathways. High-resolution MS (HRMS) or MALDI-TOF can further confirm isotopic distribution. Purity assessment typically combines HPLC with UV-Vis detection (λ ~250–300 nm for aromatic systems) and elemental analysis (C, H, N) to verify stoichiometry .
Advanced: How can researchers resolve contradictions in reported pharmacological data for similar compounds?
Contradictions in biological activity (e.g., anti-inflammatory vs. anticancer effects) often stem from variations in assay conditions (e.g., cell lines, dosage, or incubation time). To address this:
- Standardize assays : Use validated cell lines (e.g., NCI-60 panel for cytotoxicity) and include positive controls (e.g., doxorubicin for apoptosis).
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing m-tolyl with fluorobenzyl) to isolate pharmacophores.
- Mechanistic profiling : Employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinity .
Advanced: What computational tools can predict its reactivity and optimize synthesis?
Quantum chemical calculations (e.g., DFT for transition state modeling) and machine learning (ML) platforms can predict reaction pathways and energetics. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and optimize parameters (e.g., solvent effects, temperature gradients). Reaction path search algorithms (e.g., the AFIR method) combined with cheminformatics libraries (e.g., RDKit) enable virtual screening of synthetic routes .
Basic: How should researchers design experiments to optimize reaction yield?
Employ statistical experimental design (e.g., factorial or response surface methodology) to evaluate variables like temperature, catalyst loading, and solvent ratio. For example:
- Full factorial design : Test 2–3 factors at multiple levels (e.g., 60°C vs. 80°C; 5 mol% vs. 10 mol% catalyst).
- Central composite design : Identify nonlinear relationships between variables.
Post-analysis via ANOVA or regression models identifies critical parameters. Real-time monitoring with in-situ IR or Raman spectroscopy enhances reproducibility .
Advanced: What strategies validate its mechanism of action in biological systems?
- Target deconvolution : Use affinity chromatography or CRISPR-Cas9 knockout libraries to identify binding partners.
- Pharmacodynamic markers : Quantify downstream biomarkers (e.g., caspase-3 for apoptosis) via ELISA or Western blot.
- Molecular dynamics (MD) simulations : Model interactions with putative targets (e.g., kinases) to predict binding modes and residence times .
Advanced: How can researchers address solubility and bioavailability challenges?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance lipophilicity.
- Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve plasma stability.
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystalline lattice and dissolution rates .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates.
- Waste disposal : Neutralize reactive intermediates (e.g., quench with aqueous NaHCO₃) before disposal as hazardous waste .
Advanced: How can AI-driven platforms accelerate its therapeutic development?
- Generative AI : Tools like AlphaFold predict target protein structures for virtual docking.
- Automated high-throughput screening (HTS) : Robotics and microfluidics test thousands of analogs for efficacy/toxicity.
- Feedback loops : Integrate experimental data (e.g., IC₅₀ values) into ML models to refine SAR .
Advanced: What isotopic labeling strategies support pharmacokinetic studies?
- Stable isotopes : Synthesize ¹³C- or ¹⁵N-labeled analogs using enriched precursors (e.g., ¹³C-glucose in microbial biosynthesis).
- Radiolabeling : Introduce ³H or ¹⁴C via catalytic tritiation or [¹⁴C]-CO₂ fixation.
- Tracking : Use LC-MS/MS or PET imaging to quantify distribution and metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
